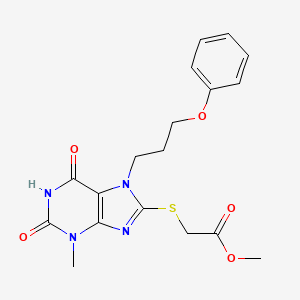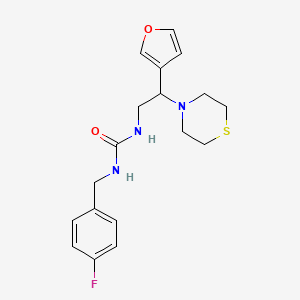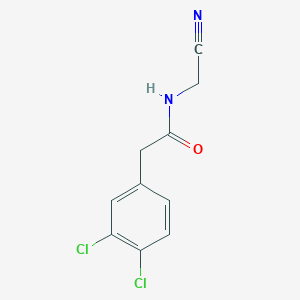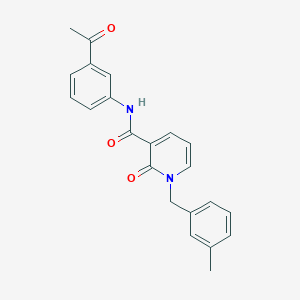![molecular formula C22H24N4O2S B2492119 12-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-10-methyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraene CAS No. 670270-38-9](/img/structure/B2492119.png)
12-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-10-methyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The study and development of complex organic molecules like "12-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-10-methyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraene" involve extensive research into their synthesis, structure, and properties. These compounds are often explored for their potential in various applications due to their unique chemical characteristics.
Synthesis Analysis
The synthesis of complex molecules typically involves multiple steps, including the formation of rings and the attachment of functional groups. An example similar to our compound of interest is the synthesis of compounds from 9α-hydroxyparthenolide, isolated from Anvillea radiata, involving the formation of ten-membered rings and the addition of piperazine rings in a chair conformation, highlighting the intricate steps involved in synthesizing complex molecules (Moumou, Benharref, Daran, Outouch, & Berraho, 2012).
Molecular Structure Analysis
The molecular structure of complex organic compounds is critical for understanding their reactivity and properties. The crystal structure analysis often reveals the conformation of rings and the orientation of functional groups. For instance, compounds with piperazine rings often adopt a chair conformation, contributing to the molecule's overall stability and reactivity (Little, Jenkins, & Vaughan, 2008).
Chemical Reactions and Properties
Chemical reactions involving these compounds can vary widely, including cyclization reactions and the formation of complex heterocyclic structures. The reactivity can be influenced by the presence of functional groups, such as piperazine, which participates in various chemical reactions due to its nucleophilicity (Zborovskii, Orysyk, Staninets, & Bon, 2011).
Physical Properties Analysis
The physical properties of such complex molecules, including solubility, melting point, and crystal structure, are crucial for their handling and application. These properties can be affected by the molecule's conformation and intermolecular interactions, as seen in compounds with similar molecular structures but different packing and hydrogen bonding patterns (Mahesha, Sagar, Yathirajan, Furuya, Haraguchi, Akitsu, & Glidewell, 2019).
Chemical Properties Analysis
The chemical properties, including reactivity with other molecules, stability under various conditions, and potential for undergoing specific reactions, are integral to understanding and applying these compounds. Studies on similar molecules have shown a range of reactions, including halocyclization and interactions with biological targets, indicating the diverse chemical behavior of these compounds (Abate, Niso, Lacivita, Mosier, Toscano, & Perrone, 2011).
Mechanism of Action
Target of action
The compound contains a 1,3-benzodioxol-5-yl group, which is found in many bioactive molecules. This group may interact with various biological targets, but without specific studies, it’s hard to identify the primary targets of this compound .
Mode of action
The mode of action would depend on the specific targets of the compound. For example, if the compound targets a receptor, it may act as an agonist or antagonist, triggering or blocking the receptor’s activity respectively .
Biochemical pathways
Without specific information, it’s difficult to determine the exact biochemical pathways affected by this compound. Compounds with similar structures have been found to affect various pathways, including signal transduction, metabolic pathways, and cell cycle regulation .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure and physical properties. Factors such as solubility, stability, and molecular size can influence how the compound is absorbed and distributed in the body, how it’s metabolized, and how it’s excreted .
Result of action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For example, if the compound acts as an enzyme inhibitor, it could reduce the production of a specific molecule, leading to downstream effects on cellular function .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, certain compounds are more stable and effective at specific pH levels .
properties
IUPAC Name |
12-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-10-methyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O2S/c1-14-23-21(20-16-3-2-4-19(16)29-22(20)24-14)26-9-7-25(8-10-26)12-15-5-6-17-18(11-15)28-13-27-17/h5-6,11H,2-4,7-10,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKKSNLMKEFAASU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C2C3=C(CCC3)SC2=N1)N4CCN(CC4)CC5=CC6=C(C=C5)OCO6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-oxo-N-(m-tolyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2492036.png)
![N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2492040.png)
![N-(2,3-dimethylphenyl)-2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2492041.png)
![2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-propylacetamide](/img/structure/B2492042.png)
![2-[(E)-But-2-enyl]-6-cyclohexyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2492043.png)


![Hexanoic acid, 6-oxo-6-[(phenylmethoxy)amino]-](/img/structure/B2492049.png)



![5-ethyl-1-methyl-4-oxo-N-[2-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrrolo[3,2-c]pyridine-2-carboxamide](/img/structure/B2492054.png)

